tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
CAS No.: 1799434-48-2
Cat. No.: VC0152917
Molecular Formula: C11H17N3O4S
Molecular Weight: 287.334
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799434-48-2 |
|---|---|
| Molecular Formula | C11H17N3O4S |
| Molecular Weight | 287.334 |
| IUPAC Name | tert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15) |
| Standard InChI Key | OETOMMSENCSSKP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C |
Introduction
Chemical Identity and Structure
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is a synthetic organic compound featuring a pyrimidine core with several functional group modifications. It belongs to the family of carbamates and contains both sulfone and tert-butyloxycarbonyl (Boc) protective groups, which contribute to its utility in chemical synthesis and protein degradation research .
Basic Identifiers
The compound is uniquely identified through several standardized chemical identifiers, which are essential for its accurate recognition in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Number | 1799434-48-2 |
| PubChem CID | 73554773 |
| Molecular Formula | C₁₁H₁₇N₃O₄S |
| Molecular Weight | 287.34 g/mol |
| InChIKey | OETOMMSENCSSKP-UHFFFAOYSA-N |
This compound features a precise chemical structure that contributes to its functionality and reactivity patterns. The central pyrimidine ring serves as a scaffold to which both the methylsulfonyl group and the tert-butyloxycarbonyl-protected aminomethyl group are attached . The methylsulfonyl group at the 2-position of the pyrimidine ring enhances electrophilicity, while the Boc-protected aminomethyl group at the 4-position provides a protected nucleophilic site for further functionalization.
Structural Representations
For clarity of understanding, the compound can be represented through various notations common in chemical literature:
| Representation | Value |
|---|---|
| IUPAC Name | tert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate |
| SMILES | CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C |
| InChI | InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15) |
The structural configuration of this compound plays a critical role in its chemical behavior and reactivity, particularly in contexts involving nucleophilic substitution reactions that target the methylsulfonyl group .
Physical and Chemical Properties
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate exhibits distinct physical and chemical properties that influence its handling, storage, and application in research settings.
Physical Properties
The physical state and properties of this compound are important considerations for laboratory handling and experimental design.
| Property | Value |
|---|---|
| Physical State | Solid at room temperature |
| Storage Conditions | Room temperature |
| Purity | Available at ≥97% |
| Stability | Stable under normal laboratory conditions |
The compound's physical properties make it suitable for standard laboratory handling procedures, though appropriate precautions should be observed as with all research chemicals .
Chemical Reactivity
The chemical reactivity of tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is largely determined by its functional groups. The compound features several reactive sites that contribute to its versatility in chemical synthesis:
-
The methylsulfonyl group at the 2-position of the pyrimidine ring serves as an excellent leaving group, facilitating nucleophilic aromatic substitution reactions.
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The Boc-protected amino group can be deprotected under acidic conditions to reveal a primary amine, which can participate in various coupling reactions.
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The pyrimidine ring itself can participate in various aromatic transformations and coupling reactions typical of heterocyclic chemistry.
These reactive features make the compound particularly useful in sequential synthetic strategies where controlled and selective transformations are required .
Applications in Chemical Research
Role in Protein Degrader Development
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate is categorized as a Protein Degrader Building Block, highlighting its significance in the emerging field of targeted protein degradation . This classification suggests its utility in the synthesis of compounds designed to induce selective protein degradation, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues.
| Commercial Aspect | Details |
|---|---|
| Typical Package Size | 100 mg |
| Purity Specification | ≥97% |
| Lead Time | Approximately 5 days |
| Restrictions | Professional laboratory use only |
These commercial parameters reflect the compound's position as a specialized research reagent rather than a bulk chemical .
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